(4,4-Difluorocyclohexyl)boronic acid
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Overview
Description
(4,4-Difluorocyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a difluorocyclohexyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorocyclohexyl)boronic acid typically involves the hydroboration of 4,4-difluorocyclohexene followed by oxidation. The hydroboration step is carried out using diborane or borane reagents under controlled conditions to ensure selective addition to the double bond . The subsequent oxidation step converts the borane intermediate to the boronic acid using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4,4-Difluorocyclohexyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Amidation: Boron catalysts such as boric acid or boronic esters in the presence of amines.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl or alkenyl products.
Oxidation: Formation of the corresponding alcohol.
Amidation: Formation of amides.
Scientific Research Applications
(4,4-Difluorocyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (4,4-Difluorocyclohexyl)boronic acid is unique due to the presence of the difluorocyclohexyl ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C6H11BF2O2 |
---|---|
Molecular Weight |
163.96 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2 |
InChI Key |
RYPNLNRVPOSDTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC(CC1)(F)F)(O)O |
Origin of Product |
United States |
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